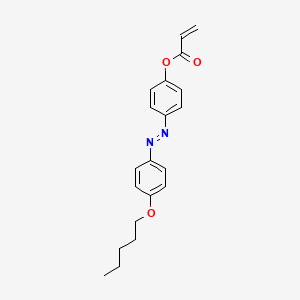
4-((4-(Pentyloxy)phenyl)diazenyl)phenyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-(Pentyloxy)phenyl)diazenyl)phenyl acrylate is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound features a pentyloxy group attached to one of the aromatic rings, which can influence its chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Pentyloxy)phenyl)diazenyl)phenyl acrylate typically involves a multi-step process:
Diazotization Reaction: The starting material, 4-(Pentyloxy)aniline, undergoes diazotization to form the corresponding diazonium salt.
Azo Coupling Reaction: The diazonium salt is then coupled with phenyl acrylate to form the azo compound.
The reaction conditions often involve maintaining a low temperature during the diazotization step to ensure the stability of the diazonium salt. The coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-(Pentyloxy)phenyl)diazenyl)phenyl acrylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
4-((4-(Pentyloxy)phenyl)diazenyl)phenyl acrylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a photosensitive compound in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo photoisomerization.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 4-((4-(Pentyloxy)phenyl)diazenyl)phenyl acrylate primarily involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This property is exploited in various applications, such as optical storage devices and photoresponsive materials.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((4-(Hexyloxy)phenyl)diazenyl)phenyl acrylate
- 4-((4-(Butyloxy)phenyl)diazenyl)phenyl acrylate
- 4-((4-(Methoxy)phenyl)diazenyl)phenyl acrylate
Uniqueness
4-((4-(Pentyloxy)phenyl)diazenyl)phenyl acrylate is unique due to the presence of the pentyloxy group, which can influence its solubility, stability, and reactivity compared to other similar compounds. This makes it particularly useful in applications where specific solubility and stability properties are required.
Propiedades
Fórmula molecular |
C20H22N2O3 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
[4-[(4-pentoxyphenyl)diazenyl]phenyl] prop-2-enoate |
InChI |
InChI=1S/C20H22N2O3/c1-3-5-6-15-24-18-11-7-16(8-12-18)21-22-17-9-13-19(14-10-17)25-20(23)4-2/h4,7-14H,2-3,5-6,15H2,1H3 |
Clave InChI |
CITWJMNTFDDCIO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Azetidin-1-yl(bicyclo[2.2.1]hept-2-en-2-yl)methanone](/img/structure/B14778472.png)
![4-[(10S,13R)-7,12-diformyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14778484.png)
![(3bR,9bS)-6-hydroxy-7-isopropyl-9b-methyl-3b,4,10,11-tetrahydrophenanthro[2,1-c]furan-1,5(3H,9bH)-dione](/img/structure/B14778490.png)
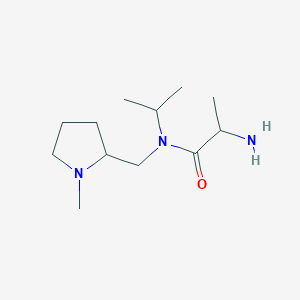
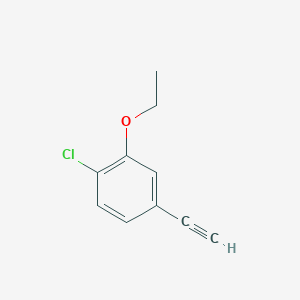
![3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14778504.png)
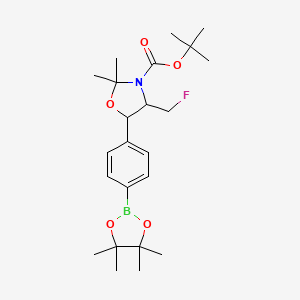
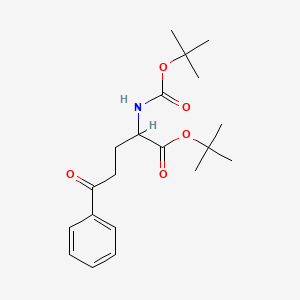
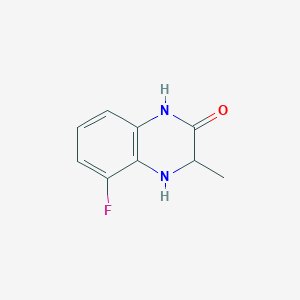
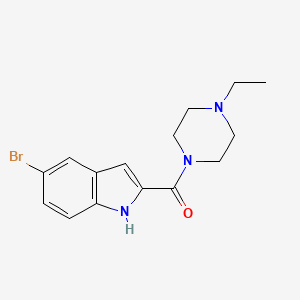
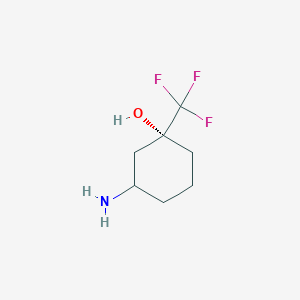
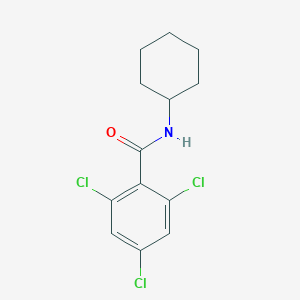
![3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14778548.png)

